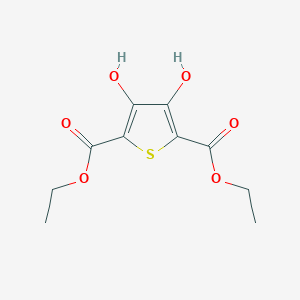

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57502. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKOBAHUBJPMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80288763 | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-66-8 | |

| Record name | 1822-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80288763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the development of conducting polymers and potentially in the synthesis of novel pharmaceutical compounds. This document details the underlying chemical reaction, presents quantitative data from established methods, and provides detailed experimental protocols.

Core Synthesis Pathway: Hinsberg Condensation

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction, a variant of the Hinsberg thiophene synthesis.[1][2] This pathway involves the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[3][4] The reaction proceeds via a double Dieckmann-type condensation to form the thiophene ring.

The overall reaction can be summarized as follows:

-

Step 1: Enolate Formation: The strong base abstracts the acidic α-protons from diethyl thiodiglycolate, forming an enolate.

-

Step 2: Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbons of diethyl oxalate.

-

Step 3: Cyclization and Aromatization: A series of intramolecular condensation and elimination reactions lead to the formation of the stable, aromatic 3,4-dihydroxythiophene ring system.

-

Step 4: Acidification: The reaction mixture is acidified to protonate the hydroxyl groups, yielding the final product.

The following diagram illustrates this synthesis pathway.

Figure 1: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Example Protocol 1[3] | Example Protocol 2[5] |

| Starting Materials | ||

| Diethyl Thiodiglycolate | 106 g (0.514 mol) | 10.3 g |

| Diethyl Oxalate | 188 g (1.28 mol) | 10.96 g |

| Base | ||

| Sodium Ethoxide | 175 g (2.57 mol) | Sodium Ethanolate Solution |

| Solvent | ||

| Anhydrous Ethanol | 1200 mL | Ethanol |

| Reaction Conditions | ||

| Initial Temperature | 0°C | 0-10°C |

| Subsequent Temperature | Reflux overnight | Microwave heating at 68°C for 60 min |

| Acidification | ||

| Hydrochloric Acid (HCl) | Sufficient to provide a white solid | HCl to adjust pH to 2.5-3.0 |

| Product | ||

| Yield | 80 g (60%) | 8.58 g (65.3%) |

| Appearance | White powder | Precipitate |

Detailed Experimental Protocols

Protocol 1: Conventional Heating Method [3]

-

Reaction Setup: In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

-

Addition of Reactants: Cool the solution to 0°C using an ice bath. Prepare a solution of 106 g (0.514 mol) of diethyl thiodiglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol. Add this solution dropwise to the cooled sodium ethoxide solution.

-

Reaction: Upon completion of the addition, remove the cooling bath and heat the reaction mixture to reflux overnight.

-

Isolation of Intermediate: Cool the reaction to room temperature. Filter the resulting yellow solid and wash it with ethanol. Allow the solid to dry.

-

Acidification and Product Isolation: Suspend the dried solid in water with stirring. Acidify the suspension with hydrochloric acid until a white solid precipitates. Filter the white solid and dry it under a vacuum to yield the final product.

Protocol 2: Microwave-Assisted Method [5]

-

Reactant Mixture: Mix 10.3 g of diethyl thiodiacetate and 10.96 g of diethyl oxalate and cool the mixture in a water bath to 0-10°C.

-

Base Addition: Slowly add an ethanol solution containing sodium ethanolate dropwise to the mixture with sufficient stirring.

-

Microwave Reaction: Transfer the reaction mixture to a microwave reactor and heat at 100 W power (2.45 GHz) for 60 minutes, maintaining the reaction temperature at 68°C.

-

Work-up: After the reaction, adjust the pH of the solution to 7.0-7.5 with HCl to terminate the reaction. Remove the ethanol by evaporation.

-

Product Precipitation: Adjust the pH of the dried residue to 2.5-3.0 by adding HCl. Add 400 mL of deionized water to precipitate the product.

-

Final Isolation: Collect the precipitate by filtration and dry it in an oven to obtain this compound.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for the synthesis, isolation, and purification of the target compound.

Figure 2: General experimental workflow for the synthesis of the title compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for further details and safety information before undertaking these procedures in a laboratory setting.

References

- 1. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

physicochemical properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

An In-depth Technical Guide on the Physicochemical Properties of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Introduction

This compound (CAS No. 1822-66-8) is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of advanced materials.[1][2] Its thiophene core, substituted with hydroxyl and diethyl carboxylate groups, makes it a versatile building block, particularly for the production of 3,4-alkylenedioxythiophene monomers.[1] These monomers are essential for creating electrochromic conducting polymers like PEDOT (Poly(3,4-ethylenedioxythiophene)), which have widespread applications in smart windows, electronic displays, and energy-efficient devices.[2] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its role in key synthetic pathways.

Physicochemical Properties

The compound is typically a pale yellow to white solid or powder.[3] It is characterized by the following properties:

General Properties

| Property | Value | Source |

| CAS Number | 1822-66-8 | [3][4] |

| Molecular Formula | C₁₀H₁₂O₆S | [4] |

| Molecular Weight | 260.27 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | diethyl 3,4-dihydroxy-2,5-thiophenedicarboxylate, Dicetol | [4] |

| Appearance | Pale yellow to white solid | [3] |

| Purity | ≥98% |

Physical and Chemical Data

| Property | Value | Conditions | Source |

| Melting Point | 132-135 °C | (lit.) | [2][3][4] |

| Boiling Point | 153 °C | at 760 mmHg | [2][3] |

| Density | 1.017 g/mL | at 25 °C | [2][3] |

| Flash Point | 150 °F | - | [2][3] |

| Vapor Pressure | 0 mmHg | at 25 °C | [2][3] |

| Refractive Index | 1.4589 | n 20/D | [2][3] |

| pKa (Predicted) | 8.40 ± 0.20 | - | [2] |

| XLogP3 | 3.1 | - | [3][4] |

| Storage Temperature | 2-8 °C | Keep in dark place, sealed in dry | [2] |

Experimental Protocols

The primary synthesis of this compound involves the condensation of diethyl thioglycolate and diethyl oxalate in the presence of a strong base.

Synthesis via Sodium Ethoxide in Ethanol

This procedure outlines a common method for synthesizing the target compound.[3]

Reagents:

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl thioglycolate

-

Diethyl oxalate

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.[3]

-

Cool the reaction mixture to 0 °C.[3]

-

Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.[3]

-

Add the diethyl thioglycolate and diethyl oxalate solution dropwise to the cooled sodium ethoxide solution.[3]

-

After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.[3]

-

Cool the reaction to room temperature and filter the resulting yellow solid. Wash the solid with ethanol and allow it to dry.[3]

-

Suspend the dried solid in water with stirring and acidify with HCl, which will result in the formation of a white solid precipitate.[3]

-

Filter the white solid and dry it under a vacuum to yield the final product, this compound.[3] The reported yield is approximately 60-65%.[1][3]

Role in Synthesis and Logical Workflows

This compound is a key precursor in the multi-step synthesis of 3,4-alkylenedioxythiophenes, such as 3,4-ethylenedioxythiophene (EDOT), the monomer used to produce the conducting polymer PEDOT.[6] The overall process involves condensation, alkylation, hydrolysis, and decarboxylation.[6]

The synthesis of the parent compound is the foundational step in this pathway.

Caption: Synthesis of this compound.

Once synthesized, the compound (often converted to its disodium salt for enhanced reactivity) undergoes alkylation, followed by hydrolysis and decarboxylation to yield the desired monomer.[6]

Caption: Synthetic pathway from the title compound to the EDOT monomer.

Safety Information

The compound is classified with several hazard statements. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Cas 1822-66-8,3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and spectral characteristics of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Molecular Structure and Chemical Properties

This compound is a symmetrically substituted thiophene derivative. The core structure consists of a five-membered thiophene ring, functionalized with two hydroxyl groups at the 3 and 4 positions and two ethyl carboxylate groups at the 2 and 5 positions.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1822-66-8[2] |

| Molecular Formula | C₁₀H₁₂O₆S[2] |

| Molecular Weight | 260.27 g/mol [1] |

| Canonical SMILES | CCOC(=O)C1=C(C(=C(S1)C(=O)OCC)O)O[1] |

| InChI | InChI=1S/C10H12O6S/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3[1] |

| InChIKey | YOKOBAHUBJPMGP-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Pale yellow to white solid | [2] |

| Melting Point | 132-135 °C | [2] |

| Boiling Point | 153 °C at 760 mmHg | Sigma-Aldrich |

| Topological Polar Surface Area | 121 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 7 | [2] |

| Rotatable Bond Count | 6 | [2] |

| XLogP3 | 3.1 | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base. Several variations of this procedure exist.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS: 1822-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS: 1822-66-8), a versatile heterocyclic organic compound. The document details its chemical and physical properties, synthesis methodologies, and current applications, with a particular focus on its role as a key precursor in the development of conductive polymers. While direct pharmacological studies on this specific molecule are limited, this guide also explores the potential for biological activity by examining related thiophene derivatives, offering insights for future research in drug discovery and development. All quantitative data is presented in structured tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate synthesis pathways and logical workflows.

Chemical and Physical Properties

This compound is a pale yellow to white solid organic compound.[1] Its core structure is a five-membered aromatic thiophene ring, substituted with two hydroxyl groups and two diethyl ester functional groups.[2] These functional groups contribute to its reactivity, solubility, and potential for hydrogen bonding, which influences its physical properties.[2] The presence of the diethyl ester groups increases its lipophilicity, rendering it more soluble in organic solvents compared to its carboxylic acid form.[2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1822-66-8 | [2][3][4] |

| Molecular Formula | C₁₀H₁₂O₆S | [3] |

| Molecular Weight | 260.27 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,5-bis(ethoxycarbonyl)-3,4-dihydroxythiophene, 3,4-Dihydroxy-Thiophene-2,5-Dicarboxylic Acid Diethyl Ester | [2] |

| Appearance | Pale yellow to white solid | [1] |

| Melting Point | 132-135 °C | |

| Boiling Point | 153 °C at 760 mmHg | |

| Density | 1.017 g/mL at 25 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented, typically involving a condensation reaction. A general and widely cited method is the reaction of diethyl thiodiglycolate with diethyl oxalate in the presence of a base such as sodium ethoxide or sodium methoxide.

Experimental Protocol: Synthesis via Sodium Ethoxide

A common laboratory-scale synthesis is as follows:

-

Reaction Setup: In a 2 L two-necked flask equipped with a reflux condenser, 175 g (2.57 mol) of sodium ethoxide is dissolved in 1200 mL of anhydrous ethanol. The solution is cooled to 0°C.[1]

-

Addition of Reactants: A solution of 106 g (0.514 mol) of diethyl thiodiglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol is added dropwise to the cooled sodium ethoxide solution.[1]

-

Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is heated to reflux and stirred overnight.[1]

-

Isolation of Intermediate: The reaction mixture is then cooled to room temperature and filtered. The resulting yellow solid is washed with ethanol and dried.[1] This solid is the disodium salt of the target compound.

-

Acidification: The dried solid is suspended in water with stirring. Acidification with hydrochloric acid (HCl) results in the precipitation of a white solid.[1]

-

Final Product Isolation: The white precipitate, this compound, is collected by filtration and dried under vacuum. A reported yield for this procedure is approximately 60%.[1]

Applications in Materials Science

The primary application of this compound is as a monomer in the synthesis of conductive polymers. Specifically, it is a crucial intermediate for preparing 3,4-alkylenedioxythiophenes, such as the well-known 3,4-ethylenedioxythiophene (EDOT). Polymers derived from these monomers, like poly(3,4-ethylenedioxythiophene) (PEDOT), are highly valued for their electrical conductivity, optical transparency, and stability.

These conductive polymers have a wide range of applications in the electronics industry, including:

-

Electrochromic devices: Such as smart windows that can change their transparency in response to an electrical voltage.

-

Organic light-emitting diodes (OLEDs)

-

Photovoltaic cells

-

Antistatic coatings

-

Sensors

Experimental Protocol: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

The conversion of this compound to a precursor for EDOT is exemplified by the following procedure:

-

Reaction Setup: A stirred suspension of the disodium salt of this compound (365 g, 1.2 moles), potassium carbonate (65 g, 0.47 moles), and PEG-400 (20 g) in dimethylformamide (1.0 L) is prepared at 25-30°C.

-

Reaction: The mixture is stirred for 30 minutes, and the temperature is slowly raised to 120-135°C.

-

Alkylation: Ethylene dichloride (116.55 g, 1.176 mol) is added at this temperature, and the reaction is maintained for 5 hours. This step results in the formation of the ethylenedioxy bridge.

Potential in Drug Development and Biological Activity

While this compound is primarily utilized in materials science, the thiophene scaffold is a known pharmacophore present in numerous approved drugs. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Direct experimental data on the biological activity of this compound is currently scarce in publicly available literature. However, the structural features of the molecule, such as the dihydroxy-substituted aromatic ring, suggest a potential for antioxidant activity. This is based on the ability of such phenolic structures to act as radical scavengers.

To illustrate the potential of this chemical class, a study on a structurally related compound, diethyl 2,5-diaminothiophene-3,4-dicarboxylate , has demonstrated significant biological activity. Derivatives of this di-amino analogue were synthesized and screened for anticancer, antimicrobial, and anti-diabetic properties.[2] Several of these derivatives exhibited potent antiproliferative activity against human breast cancer cell lines (T47D and MCF-7), with some showing greater efficacy than the standard drug Doxorubicin.[2] Additionally, certain derivatives displayed broad-spectrum antimicrobial activity.[2]

While these findings cannot be directly extrapolated to this compound, they highlight the potential of the substituted thiophene-2,5-dicarboxylate scaffold as a promising starting point for the design and synthesis of new therapeutic agents. Further research, including in vitro screening for antioxidant, anticancer, and antimicrobial activities, is warranted to explore the pharmacological potential of this compound.

Spectroscopic and Structural Data

Table 2: Summary of Available Spectroscopic and Structural Data

| Data Type | Remarks | Source(s) |

| ¹H-NMR | Confirms the presence of ethyl and hydroxyl protons. | [1] |

| ¹³C-NMR | Confirms the carbon skeleton of the molecule. | [1] |

| Mass Spectrometry | The exact mass is reported as 260.03545927. | [3] |

| Crystal Structure | A crystal structure has been deposited in the Cambridge Structural Database (CSD), entry CCDC 241231. This provides definitive 3D structural information. | [3] |

Conclusion

This compound is a valuable and well-characterized organic compound with a significant and established role in materials science, particularly as a precursor to conductive polymers. Its synthesis is straightforward and scalable. While its application in drug development is yet to be explored in detail, the known biological activities of structurally related thiophene derivatives suggest that it may be a promising scaffold for future pharmacological research. This guide provides a solid foundation of the current knowledge on this compound, intended to support and inspire further investigation by researchers in both materials science and drug discovery.

References

- 1. echemi.com [echemi.com]

- 2. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The information is presented to support research and development activities requiring a thorough understanding of this compound's chemical and physical properties.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl ester groups and the hydroxyl protons. The ethyl group should present as a quartet for the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons, with typical coupling constants. The hydroxyl protons may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the ester groups, the sp² hybridized carbons of the thiophene ring (including those bonded to the hydroxyl groups), and the carbons of the ethyl groups.

Data Summary Table:

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not available | -OCH₂ CH₃ |

| Data not available | -OCH₂CH₃ |

| Data not available | -OH |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C =O |

| Data not available | C -OH |

| Data not available | Thiophene Ring C |

| Data not available | -OCH₂ CH₃ |

| Data not available | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong, broad band is expected in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. A sharp, strong absorption around 1700 cm⁻¹ will indicate the C=O stretching of the ester groups. Other bands corresponding to C-O stretching and C=C stretching of the thiophene ring are also anticipated.

Data Summary Table:

| IR Spectral Data | |

| Wavenumber (cm⁻¹) | Assignment |

| Data not available | O-H Stretch |

| Data not available | C=O Stretch (Ester) |

| Data not available | C-O Stretch |

| Data not available | C=C Stretch (Thiophene) |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₁₂O₆S), which is 260.27 g/mol .[1] Fragmentation may involve the loss of ethoxy groups or other characteristic fragments.

Data Summary Table:

| Mass Spectrometry Data | |

| m/z | Assignment |

| Data not available | [M]⁺ |

| Data not available | Fragment Ions |

Experimental Protocols

Synthesis of this compound.[1]

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

Diethyl thioglycolate

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

In a two-necked flask equipped with a reflux condenser, dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL).

-

Cool the solution to 0°C.

-

Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

-

Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

-

After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

-

Cool the reaction mixture to room temperature and filter the resulting yellow solid.

-

Wash the solid with ethanol and allow it to dry.

-

Suspend the solid in water and acidify with HCl to precipitate the product.

-

Filter the white solid, wash with water, and dry under vacuum to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

Technical Guide: Solubility Profile of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the synthesis of electrochromic conducting polymers.[1] Understanding the solubility of this compound is crucial for its synthesis, purification, and subsequent reactions.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₆S |

| Molecular Weight | 260.27 g/mol [2] |

| Appearance | Pale yellow to white solid[3] |

| Melting Point | 132-135 °C[3][4] |

Solubility in Common Solvents

| Solvent | Chemical Formula | Type | Expected Solubility | Rationale/Observations from Literature |

| Water | H₂O | Polar Protic | Low to Insoluble | The compound precipitates from reaction mixtures upon the addition of water, and is washed with water during purification, indicating low solubility.[1][3] |

| Ethanol | C₂H₅OH | Polar Protic | Low | The compound is synthesized in ethanol and washed with ethanol, suggesting it is not highly soluble in this solvent.[3] |

| Methanol | CH₃OH | Polar Protic | Low to Moderately Soluble | Synthesis of the disodium salt of the compound is carried out in methanol.[5] This may suggest some solubility of the parent compound. |

| Acetone | C₃H₆O | Polar Aprotic | Likely Soluble | No direct data found, but polar aprotic solvents are generally good solvents for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Likely Soluble | The disodium salt of the compound is used in reactions with DMSO as a solvent, suggesting the parent compound may also be soluble.[5] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Likely Soluble | Similar to DMSO, DMF is used as a solvent for reactions involving the disodium salt of the compound.[5] |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Likely Soluble | No direct data found, but this solvent is often used for chromatography and extraction of similar organic molecules. |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Likely Low to Insoluble | As a relatively polar molecule, it is expected to have limited solubility in nonpolar solvents. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol for the gravimetric method can be adapted.

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., DMSO, DMF, Acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Centrifuge

-

Micropipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vial at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to filter the supernatant through a syringe filter that is compatible with the solvent.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the supernatant collected.

-

Visualizations

Workflow for Solubility Determination

The following diagram illustrates the general experimental workflow for determining the solubility of a solid compound in a solvent.

Caption: Gravimetric method for solubility determination.

Logical Relationship of Solubility

The following diagram illustrates the general principle of "like dissolves like" which governs the solubility of organic compounds.

Caption: Principle of "like dissolves like".

References

An In-depth Technical Guide on the Thermal Stability of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available data and methodologies related to the thermal stability of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. Due to the limited publicly available experimental data on the thermal decomposition of this specific compound, this document summarizes its known physical properties, provides detailed protocols for its synthesis, and outlines a general experimental workflow for assessing its thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The guide is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of thiophene-based compounds.

Introduction

This compound is a substituted thiophene derivative with potential applications in materials science and as an intermediate in the synthesis of conducting polymers. Understanding the thermal stability of this compound is crucial for its handling, storage, and application in various manufacturing processes, particularly those involving elevated temperatures. This guide consolidates the available information on its physical properties and provides standardized protocols for further investigation of its thermal behavior.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆S | |

| Molecular Weight | 260.27 g/mol | |

| CAS Number | 1822-66-8 | |

| Melting Point | 132-135 °C | |

| Appearance | Solid |

Synthesis Protocol

The synthesis of this compound is crucial for obtaining the material for thermal analysis. A general and widely cited method involves the condensation of diethyl thioglycolate with diethyl oxalate.

Materials:

-

Diethyl thioglycolate

-

Diethyl oxalate

-

Sodium methoxide

-

Methanol

-

Hydrochloric acid (HCl)

-

Round-bottomed flask

-

Reflux condenser

-

Stirring apparatus

-

Cooling bath

-

Filtration apparatus

Procedure:

-

Charge a round-bottomed flask equipped with a reflux condenser and stirring apparatus with methanol and cool the flask to 0°C using a cooling bath.

-

Slowly add a solution of sodium methoxide to the cooled methanol.

-

In a separate vessel, prepare a solution of diethyl thioglycolate and diethyl oxalate.

-

Add the diethyl thioglycolate and diethyl oxalate solution dropwise to the cooled sodium methoxide solution, maintaining the temperature below 5°C. This addition should be carried out over a period of 2 to 3 hours.

-

After the addition is complete, raise the temperature of the reaction mixture to 25-30°C and stir for 1 hour.

-

Following the stirring period, heat the mixture to reflux.

-

After the reflux period, cool the reaction mass to 25-30°C.

-

Filter the resulting precipitate and wash the residue with methanol.

-

Dry the collected solid at 60-70°C to obtain the disodium salt of this compound.

-

To obtain the final product, the disodium salt is then acidified. Suspend the salt in water and add hydrochloric acid until the pH is acidic, leading to the precipitation of this compound as a solid.

-

Filter the precipitate, wash with water, and dry under vacuum.

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: A Core Monomer Intermediate for Advanced Polymer Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate is a crucial heterocyclic building block in the synthesis of advanced functional polymers. While not typically directly polymerized, its strategic role as a key intermediate allows for the creation of a variety of substituted thiophene monomers, most notably those in the poly(3,4-alkylenedioxythiophene) (PXDOT) family, such as the widely utilized poly(3,4-ethylenedioxythiophene) (PEDOT). These resulting polymers exhibit exceptional electronic and optical properties, making them highly valuable in a range of applications, from organic electronics to biomedical devices and drug delivery systems.

This technical guide provides an in-depth overview of this compound, focusing on its synthesis, chemical properties, and its pivotal role as a precursor to polymerizable monomers. Detailed experimental protocols and structured data are presented to support researchers and professionals in the fields of materials science and drug development.

Monomer Profile: this compound

This thiophene derivative is a stable, pale yellow to white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆S | [2][3] |

| Molecular Weight | 260.27 g/mol | [1][2][3] |

| CAS Number | 1822-66-8 | [2] |

| Melting Point | 132-135 °C | [1] |

| Appearance | Pale yellow to white solid | [1] |

Synthesis of this compound

The primary and most established method for synthesizing this compound involves a condensation reaction between diethyl thioglycolate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide or sodium methoxide.[1][4]

Experimental Protocol: Synthesis via Sodium Ethoxide

Materials:

-

Diethyl thioglycolate

-

Diethyl oxalate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (HCl)

-

Water

Procedure: [1]

-

Under an inert atmosphere (e.g., nitrogen), dissolve sodium ethoxide (2.57 mol) in anhydrous ethanol (1200 mL) in a 2 L two-necked flask equipped with a reflux condenser.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Prepare a solution of diethyl thioglycolate (0.514 mol) and diethyl oxalate (1.28 mol) in ethanol.

-

Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

-

After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

-

Cool the reaction to room temperature, which should result in the formation of a yellow solid.

-

Filter the solid and wash it with ethanol. Allow the solid to dry.

-

Suspend the dried solid in water with stirring to form a suspension.

-

Acidify the suspension with hydrochloric acid (HCl), leading to the precipitation of a white solid.

-

Filter the white solid and dry it under a vacuum to obtain this compound.

A yield of approximately 60% can be expected from this procedure.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Role as a Monomer Intermediate

Extensive research has established that this compound is a critical intermediate for the synthesis of 3,4-alkylenedioxythiophene monomers.[4] These monomers are then readily polymerized to form conductive polymers with significant commercial and research interest. The hydroxyl groups of the thiophene ring are reactive and can be alkylated to introduce the desired dioxyalkylene bridge.

A prime example is the synthesis of 3,4-ethylenedioxythiophene (EDOT), a precursor to the highly successful conductive polymer, PEDOT.

Experimental Protocol: Conversion to 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

Materials:

-

Disodium salt of this compound

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Polyethylene glycol (PEG-400)

-

Ethylene dichloride

Procedure: [4]

-

Prepare the disodium salt of this compound by reacting diethyl thioglycolate and diethyl oxalate with sodium methoxide in methanol.[4]

-

In a stirred suspension, add the disodium salt (1.2 moles), potassium carbonate (0.47 moles), and PEG-400 (20 g) to dimethylformamide (1.0 L) at 25-30 °C.

-

Stir the mixture for 30 minutes at 25-30 °C.

-

Slowly raise the temperature to 120-135 °C.

-

Add ethylene dichloride (1.176 mol) at this temperature and maintain the reaction for 5 hours.

-

The resulting product is a precursor which can then be hydrolyzed and decarboxylated to yield 3,4-ethylenedioxythiophene (EDOT).

Conversion Pathway

Caption: Conversion of the monomer to EDOT and subsequent polymerization.

Polymerization of this compound Derivatives

While direct polymerization of this compound is not commonly reported, its derivatives, such as EDOT, are readily polymerized through various methods, including oxidative chemical polymerization and electropolymerization. These methods lead to the formation of highly conjugated polymer backbones responsible for their desirable electronic and optical properties.

Oxidative Polymerization: This technique typically involves the use of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium persulfate, to initiate the polymerization of the monomer.

Electropolymerization: In this method, a polymer film is deposited on an electrode surface by applying an electrical potential to a solution containing the monomer. This technique allows for precise control over the thickness and morphology of the resulting polymer film.

Applications in Drug Development and Beyond

The polymers derived from this compound, particularly PEDOT and its derivatives, have garnered significant attention in the pharmaceutical and biomedical fields. Their biocompatibility, electrical conductivity, and ease of functionalization make them suitable for a variety of applications, including:

-

Drug Delivery: As conductive matrices for the controlled release of therapeutic agents.

-

Biosensors: For the sensitive and selective detection of biomolecules.

-

Tissue Engineering: As scaffolds that can provide electrical stimulation to promote cell growth and differentiation.

-

Neural Interfaces: To improve the signal transduction between biological tissues and electronic devices.

Conclusion

This compound is a fundamentally important, though often overlooked, molecule in the field of conducting polymers. Its true value lies not in its direct polymerization but in its role as a versatile and accessible intermediate for the synthesis of more complex and highly functional thiophene-based monomers. A thorough understanding of its synthesis and derivatization is, therefore, essential for researchers and professionals aiming to develop novel polymeric materials for advanced applications in drug development, bioelectronics, and materials science. The detailed protocols and pathways provided in this guide serve as a foundational resource for the synthesis and utilization of this key monomer precursor.

References

- 1. echemi.com [echemi.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

An In-depth Technical Guide on the Safety and Handling Precautions for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate (CAS No. 1822-66-8), a chemical intermediate used in the synthesis of various organic materials, including electrochromic conducting polymers.[1] Given that the health hazards and toxicological properties of this compound have not been fully investigated, adherence to strict safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin and eye irritation, with the potential for causing an allergic skin reaction and respiratory irritation.

GHS Classification:

-

Skin Corrosion/Irritation: Category 2[3]

-

Serious Eye Damage/Eye Irritation: Category 2[3]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[3]

-

Skin Sensitization: May cause an allergic skin reaction.[2]

GHS Label Elements:

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the quantitative data table below. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring adequate ventilation.

Quantitative Safety and Physical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆S | [2][5] |

| Molecular Weight | 260.27 g/mol | [2][3] |

| CAS Number | 1822-66-8 | [2][3] |

| Appearance | Solid, Pale yellow to white powder | [2][4] |

| Melting Point | 132-135 °C | [4] |

| Flash Point | 150 °F | [4] |

| GHS Hazard Codes | H315, H317, H319, H335 | [2][3] |

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [3][4] |

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to the following protocols is essential when working with this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet approved standards.[2]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant boots and additional protective clothing.[2]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use an appropriate respirator.[2]

3.2. Engineering Controls and Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

-

General Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[2] Keep the container tightly closed when not in use.[2]

-

Hygiene: Wash hands thoroughly after handling.

3.3. First-Aid Measures

-

In case of Eye Contact: Immediately flush eyes with plenty of clean, running water for at least 15 minutes, keeping the eyelids open.[2] Seek medical attention.[2]

-

In case of Skin Contact: Remove contaminated clothing and wash the affected area immediately with generous quantities of running water and non-abrasive soap.[2] If irritation or an allergic reaction develops, seek medical attention.[2]

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention.[2]

-

If Swallowed: While ingestion is a less common route of occupational exposure, it may be harmful.[2] Seek immediate medical attention.

3.4. Spill and Disposal Procedures

-

Spill Response: Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[2] For solid spills, scoop the material into a suitable container for disposal.[2] For liquid spills, absorb the material with an inert substance and place it in a container for disposal.[2] Ventilate the area and wash the spill site after material pickup is complete.[2]

-

Disposal: Dispose of waste in accordance with federal, state, and local regulations. Dissolving the material in a combustible solvent for incineration is a potential disposal method, but regulations must be followed.[2]

Storage and Incompatibilities

-

Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

Toxicological and Ecological Information

-

Toxicology: The toxicological properties of this compound have not been fully investigated or determined.[2] It is known to be an irritant to the mucous membranes and upper respiratory tract and may be harmful if ingested or inhaled.[2]

-

Ecology: No data is available on the persistence, degradability, or cumulative potential of this compound in the environment.[2]

Visualized Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: A logical workflow for the safe handling of chemical compounds.

Caption: First-aid measures for different exposure routes.

References

- 1. Diethyl thiophene-2,5-dicarboxylate | 61755-85-9 | Benchchem [benchchem.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 3,4-Dihydroxy-thiophene-2,5-dicarboxylic acid diethyl ester | C10H12O6S | CID 245503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

theoretical and computational studies of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

An In-depth Technical Guide on the Theoretical and Computational Studies of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the theoretical and computational approaches to studying this compound. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes common methodologies and expected outcomes based on research of similar thiophene derivatives.

Introduction to this compound

This compound is a thiophene derivative with potential applications in materials science and drug development.[1] Thiophene-based compounds are known for their diverse biological activities and utility as building blocks for organic semiconductors.[2] Computational studies are essential for understanding the structural, electronic, and reactive properties of such molecules, providing insights that can guide experimental work.

Molecular Structure:

Caption: Molecular structure of this compound.

Computational Methodology

Theoretical studies of thiophene derivatives commonly employ Density Functional Theory (DFT) due to its balance of accuracy and computational cost.[3][4][5]

Geometry Optimization

The initial step in computational analysis is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

References

- 1. 3,4-DIHYDROXY-THIOPHENE-2,5-DICARBOXYLIC ACID DIETHYL ESTER | 1822-66-8 [chemicalbook.com]

- 2. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate: Discovery, Synthesis, and Properties

This technical guide provides a comprehensive overview of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, a key intermediate in the synthesis of advanced materials. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering detailed information on its historical background, synthesis protocols, and physicochemical properties.

Discovery and History

The synthesis of this compound is rooted in the pioneering work of O. Hinsberg on thiophene derivatives in the early 20th century. While modern applications have brought this compound to the forefront, its origins can be traced back to the fundamental explorations of thiophene chemistry. The primary synthetic route is a variation of the Hinsberg thiophene synthesis, a method involving the condensation of an α-dicarbonyl compound with diethyl thiodiacetate.[1] This foundational reaction laid the groundwork for the preparation of a wide range of substituted thiophenes.

The compound's significance has grown substantially with the advent of conducting polymers. It serves as a crucial precursor for the production of 3,4-ethylenedioxythiophene (EDOT), the monomer used to synthesize poly(3,4-ethylenedioxythiophene) (PEDOT). PEDOT is a transparent conductive polymer with widespread applications in electronic displays, antistatic coatings, and organic solar cells.

Physicochemical Properties

This compound is a pale yellow to white solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₆S | [2] |

| Molecular Weight | 260.27 g/mol | [2][3] |

| CAS Number | 1822-66-8 | [3] |

| Melting Point | 132-135 °C | [2] |

| Boiling Point | 153 °C at 760 mmHg | |

| Density | 1.017 g/mL at 25 °C | [2] |

| Appearance | Pale yellow to white solid | [2] |

| Purity | Typically ≥98% | |

| Storage Temperature | 4°C |

Synthesis Protocols

The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction. Several variations of the experimental procedure exist, with differences in the choice of base, solvent, and reaction conditions. Below are detailed protocols for two common methods.

Synthesis using Sodium Ethoxide in Ethanol

This is a widely cited method for the laboratory-scale synthesis of the target compound.

Experimental Protocol:

-

In a 2 L two-necked flask equipped with a reflux condenser, dissolve 175 g (2.57 mol) of sodium ethoxide in 1200 mL of anhydrous ethanol.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Prepare a solution of 106 g (0.514 mol) of diethyl thioglycolate and 188 g (1.28 mol) of diethyl oxalate in ethanol.

-

Add the solution of diethyl thioglycolate and diethyl oxalate dropwise to the cooled sodium ethoxide solution.

-

After the addition is complete, remove the cooling bath and heat the reaction mixture to reflux overnight.

-

Cool the reaction mixture to room temperature and filter the resulting yellow solid.

-

Wash the solid with ethanol and allow it to air dry.

-

Suspend the dried solid in water in a large Erlenmeyer flask with stirring.

-

Acidify the suspension with hydrochloric acid (HCl) to precipitate a white solid.

-

Filter the white solid and dry it under a vacuum to yield the final product. A reported yield for this method is approximately 60%.[2]

Synthesis of the Disodium Salt using Sodium Methoxide in Methanol

This protocol results in the formation of the disodium salt of this compound, which can be used in subsequent reactions.

Experimental Protocol:

-

Charge a round-bottomed flask with diethyl thioglycolate and diethyl oxalate in methanol and cool the mixture to 0°C.

-

Slowly add a solution of sodium methoxide over 2 to 3 hours, maintaining the temperature below 5°C.

-

Raise the temperature to 25-30°C and stir for 1 hour.

-

Heat the reaction mixture to reflux.

-

After the reaction is complete, cool the mixture to 25-30°C and filter the precipitate.

-

Wash the residue with methanol and dry at 60-70°C to obtain the disodium salt of this compound.[1]

Synthesis Pathway

The synthesis of this compound via the Hinsberg condensation is a classic example of thiophene ring formation. The general workflow involves the reaction of diethyl thioglycolate with diethyl oxalate in the presence of a strong base.

Applications in Materials Science

The primary application of this compound is as a monomer precursor for the synthesis of conducting polymers. Specifically, it is a key starting material for the production of 3,4-ethylenedioxythiophene (EDOT). The general synthetic route to EDOT involves the alkylation of this compound followed by hydrolysis and decarboxylation. EDOT is then polymerized to form PEDOT, a polymer with remarkable electronic and optical properties.

Safety Information

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide serves as a foundational resource for understanding the discovery, synthesis, and properties of this compound. The information provided herein is intended to support further research and development in the fields of organic synthesis and materials science.

References

Methodological & Application

Application Note & Protocol: Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Ethylenedioxythiophene (EDOT) is a crucial monomer for the production of poly(3,4-ethylenedioxythiophene) (PEDOT), a conductive polymer with wide-ranging applications in electrochromic displays, photovoltaics, printed wiring, and sensors due to its high chemical stability, low oxidation potential, and biocompatibility.[1][2] This document outlines a detailed protocol for the synthesis of EDOT starting from Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate. The synthesis involves a three-step process: cyclization to form the ethylenedioxy bridge, followed by hydrolysis of the ester groups, and finally, decarboxylation to yield the EDOT monomer. While this method is well-established, it is often associated with long reaction times and modest yields.[3][4][5]

Experimental Protocols

This protocol is a synthesized procedure based on established methods.[5][6]

Step 1: Synthesis of 3,4-Ethylenedioxythiophene-2,5-dicarboxylic Acid

-

Reaction Setup: In a round-bottomed flask equipped with a stirrer and reflux condenser, suspend Diethyl-3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt (1.2 moles), potassium carbonate (0.47 moles), and polyethylene glycol (PEG-400, 20 g) in dimethylformamide (DMF, 1.0 L).[6]

-

Initial Stirring: Stir the mixture at 25-30°C for 30 minutes.[6]

-

Heating and Reagent Addition: Gradually heat the reaction mixture to 120-135°C. Once the temperature is stable, add ethylene dichloride (1.176 moles) to the mixture.[6]

-

Reaction: Maintain the reaction at this temperature for 5 hours.[6]

-

Saponification: After the cyclization is complete, add a 10% aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 3 hours to facilitate the hydrolysis of the ester groups.

-

Acidification: Cool the mixture and acidify with a 50% solution of dilute sulfuric acid to a pH of 3. This will precipitate the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.

-

Isolation: Filter the precipitate and wash it with water to remove any inorganic salts. The resulting wet product is 2,5-dicarboxy-3,4-ethylenedioxythiophene.

Step 2: Decarboxylation to form 3,4-Ethylenedioxythiophene (EDOT)

-

Reaction Setup: In a separate reaction vessel, add the 2,5-dicarboxy-3,4-ethylenedioxythiophene obtained from the previous step to a solvent such as quinoline. Add a catalyst, such as copper powder.[5]

-

Heating: Heat the mixture to induce decarboxylation. The exact temperature and reaction time will depend on the specific solvent and catalyst used.

-

Purification: The crude EDOT can be purified by distillation under reduced pressure. Further purification can be achieved through silica gel chromatography using a hexane/dichloromethane solvent system.[4]

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound disodium salt | [6] |

| Cyclization Reagent | Ethylene dichloride | [6] |

| Cyclization Catalyst | Potassium carbonate, PEG-400 | [6] |

| Cyclization Solvent | Dimethylformamide (DMF) | [6] |

| Cyclization Temperature | 120-135°C | [6] |

| Cyclization Time | 5 hours | [6] |

| Saponification Reagent | 10% Sodium Hydroxide | |

| Saponification Time | 3 hours (reflux) | |

| Decarboxylation Solvent | Quinoline (or other high-boiling solvents) | [5] |

| Decarboxylation Catalyst | Copper powder (or other catalysts) | [5] |

| Overall Yield | Generally low | [3][4] |

Experimental Workflow

Caption: Synthesis workflow for EDOT.

Characterization

The final product, 3,4-ethylenedioxythiophene (EDOT), is a colorless, viscous liquid.[1] Characterization can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can be used to confirm the chemical structure of the synthesized EDOT.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the EDOT molecule.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and confirm its identity.

Alternative Synthesis Routes

It is important to note that alternative and potentially higher-yielding synthetic routes for EDOT exist. One common alternative starts from 3,4-dimethoxythiophene, which undergoes a transesterification reaction with ethylene glycol.[3][5] Another approach involves the reaction of 3,4-dibromothiophene with sodium methoxide to produce 3,4-dimethoxythiophene, which is then converted to EDOT.[5] These methods may offer advantages in terms of reaction time and overall yield.

References

- 1. 3,4-Ethylenedioxythiophene - Wikipedia [en.wikipedia.org]

- 2. Molecular-Scale Analysis of the Polymerization of Poly (3,4- Ethylenedioxythiophene) (PEDOT) - ProQuest [proquest.com]

- 3. Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]

- 5. Synthesis of 3,4-ethylenedioxythiophene (EDOT) [yacooscience.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

Application Notes and Protocols: Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate as a key starting material for the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives for applications in organic electronics. Detailed experimental protocols for monomer synthesis and polymer thin-film deposition are provided, along with key performance data to guide research and development.

Introduction

This compound is a crucial precursor for the synthesis of functionalized 3,4-ethylenedioxythiophene (EDOT) monomers. While not directly used in the active layers of electronic devices, its derivatives, particularly hydroxyl-functionalized EDOT (EDOT-OH), are valuable for creating conducting polymers with tailored properties. These polymers, such as PEDOT-OH, offer advantages over the more common PEDOT:PSS, including opportunities for covalent functionalization, which is critical for applications in biosensors, functionalized electrodes, and other advanced organic electronic devices.

The general pathway involves a two-step synthesis from this compound to a functionalized EDOT monomer, followed by electropolymerization to form a conductive polymer film.

Synthesis Pathway from Precursor to Polymer

The conversion of this compound to a functional PEDOT polymer involves the synthesis of an intermediate EDOT monomer, followed by polymerization. A common route is the synthesis of 2-hydroxymethyl-3,4-ethylenedioxythiophene (EDOT-OH).

Caption: Synthesis workflow from the precursor to the functional polymer.

Experimental Protocols

Protocol 1: Synthesis of Functionalized EDOT Monomer (EDOT-OH)

This protocol outlines the synthesis of a functionalized EDOT monomer from this compound. The synthesis involves an etherification reaction followed by hydrolysis and decarboxylation.[1] While traditional methods can have low yields, microwave-assisted synthesis can improve efficiency.

Materials:

-

This compound

-

1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane)

-

Electron donor (e.g., Sodium Ethoxide)

-

Sodium Hydroxide (NaOH)

-

Copper-based catalyst (e.g., Cu₂Cr₂O₅)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Microwave reactor

Procedure:

-

Etherification (Williamson Ether Synthesis):

-

In a microwave reactor, mix this compound and 1,2-dihaloethane in a suitable solvent containing an electron donor.

-

Heat the mixture using a 2.45 GHz microwave at a power of 500-1000 W for up to 30 minutes to yield Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate.

-

-

Hydrolysis:

-

Mix the resulting Diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate with a NaOH solution in the microwave reactor.

-

Heat using a 2.45 GHz microwave at a power of 500-1200 W for up to 20 minutes to obtain 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid.

-

-

Decarboxylation:

-

Mix the 3,4-ethylenedioxythiophene-2,5-dicarboxylic acid with a copper-based catalyst (e.g., Cu₂Cr₂O₅) in a suitable solvent like DMF in the microwave reactor.

-

Heat using a 2.45 GHz microwave at a power of 500-1200 W for up to 30 minutes to obtain the functionalized EDOT monomer.

-

-

Purification:

-

The crude product should be purified using column chromatography or recrystallization to obtain the pure functionalized EDOT monomer.

-

Protocol 2: Electropolymerization of Functionalized EDOT Monomer

This protocol describes the electrochemical deposition of a conductive polymer film from a functionalized EDOT monomer onto a conductive substrate (e.g., gold-sputtered Kapton or Indium Tin Oxide - ITO).[2]

Materials:

-

Functionalized EDOT monomer (e.g., EDOT-OH)

-

Electrolyte salt (e.g., Lithium Perchlorate - LiClO₄)

-

Solvent (e.g., Deionized water or Dichloromethane - DCM)

-

Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)

-

Potentiostat/Galvanostat

Procedure:

-

Prepare the Polymerization Solution:

-

Dissolve 10 mM of the functionalized EDOT monomer in the chosen solvent.

-

Add 100 mM of the electrolyte salt (e.g., LiClO₄) to the solution.

-

-

Set up the Electrochemical Cell:

-

Use the conductive substrate as the working electrode.

-

Use a platinum wire or foil as the counter electrode and an Ag/AgCl electrode as the reference electrode.

-

-

Electropolymerization:

-

Potentiostatic Mode: Apply a constant potential of 1 V for 300 seconds.

-

Galvanostatic Mode: Apply a constant current of 8 mA for 300 seconds.

-

The polymerization reaction begins with the oxidation of the monomer at the applied voltage, leading to the formation of radical cations that subsequently polymerize on the electrode surface.[2]

-

-

Post-deposition Treatment:

-

After deposition, rinse the polymer-coated substrate with the solvent to remove any unreacted monomer and electrolyte.

-

Dry the film under a stream of nitrogen or in a vacuum oven.

-

Workflow for Device Fabrication

The fabrication of an organic electronic device, such as an Organic Electrochemical Transistor (OECT), using the synthesized polymer follows a standard microfabrication process.

Caption: General workflow for organic electronic device fabrication.

Data Presentation

The performance of conducting polymers derived from this compound is critical for their application in organic electronics. Below are tables summarizing key performance metrics.

Table 1: Electrochemical Properties of PEDOT-OH Films

| Property | Value | Conditions | Reference |

| Specific Capacitance | 197 F g⁻¹ | Electropolymerized in Dichloromethane (DCM) | [2] |

| Specific Capacitance | 124 F g⁻¹ | Electropolymerized in Aqueous Solution | [2] |

| Charge Consumed (Q_pol) | 0.201 C cm⁻² | 5-minute electropolymerization in DI water at 1 V | [2] |

Table 2: Benchmark Performance of PEDOT-based Organic Electronic Devices (for context)

The following data for the widely used PEDOT:PSS are provided as a benchmark for the expected performance of functionalized PEDOT derivatives.

| Device Type | Key Performance Metric | Value | Reference |

| Organic Solar Cell | Power Conversion Efficiency (PCE) | >18% | |

| Organic Field-Effect Transistor | Hole Mobility | 0.62 to 2.80 cm² V⁻¹ s⁻¹ | [3] |

| Conducting Film | Electrical Conductivity | 801 to 3026 S cm⁻¹ | [3] |

| Conducting Film | Electrical Conductivity | Up to 6259 S/cm | [4] |

| Organic Electrochemical Transistor | Transconductance (g_m) | 46 mS | [5] |

Conclusion

This compound serves as a versatile and essential starting material for producing functionalized EDOT monomers and, subsequently, conducting polymers like PEDOT-OH. These materials show significant promise for a range of applications in organic electronics, particularly where surface functionalization is required for enhanced device performance, such as in biosensors and specialized electrodes. The provided protocols and data offer a solid foundation for researchers to explore the potential of this class of materials in next-generation electronic devices.

References

- 1. Frontiers | Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT [frontiersin.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Highly Conductive PEDOT:PSS Thin Films with Two-Dimensional Lamellar Stacked Multi-Layers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] High electrical conductivity and carrier mobility in oCVD PEDOT thin films by engineered crystallization and acid treatment | Semantic Scholar [semanticscholar.org]

- 5. Electrochemical Fabrication and Characterization of Organic Electrochemical Transistors Using poly(3,4-ethylenedioxythiophene) with Various Counterions - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate Disodium Salt: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Diethyl 3,4-dihydroxythiophene-2,5-dicarboxylate disodium salt, an important intermediate in the preparation of electrically conductive polymers and other functionalized thiophene derivatives.[1]

Introduction